[5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine
Description
[5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine is a substituted phenylhydrazine derivative characterized by a chlorine atom at the 5-position and a phenylsulfanyl (SPh) group at the 2-position of the aromatic ring. The SPh group introduces steric bulk and moderate electron-withdrawing effects, while the chlorine atom enhances electrophilic reactivity. This compound serves as a key intermediate in synthesizing heterocyclic compounds, such as pyrazoles, triazoles, and indole derivatives, with applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C12H11ClN2S |
|---|---|
Molecular Weight |
250.75 g/mol |
IUPAC Name |
(5-chloro-2-phenylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C12H11ClN2S/c13-9-6-7-12(11(8-9)15-14)16-10-4-2-1-3-5-10/h1-8,15H,14H2 |
InChI Key |
SIOFVQRUVGCSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine typically involves the reaction of 5-chloro-2-(phenylsulfanyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is then further reduced to yield the desired hydrazine compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine can undergo oxidation reactions to form corresponding azo compounds or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Azo compounds, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as a reagent in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features make it a candidate for the synthesis of bioactive molecules that can interact with biological targets.
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine involves its interaction with molecular targets through its hydrazine functional group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of biochemical pathways. The phenylsulfanyl group can also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly influence solubility, melting points, and reactivity. Below is a comparative analysis of analogs with varying substituents:
Key Observations :
Structural and Crystallographic Insights
- Crystal Packing : The SPh group in this compound induces planar molecular arrangements, favoring π-π stacking interactions. In contrast, methyl-substituted analogs exhibit disordered crystal lattices due to steric hindrance .
- Torsional Angles : Hydrazine derivatives with bulkier substituents (e.g., cyclopentylsulfonyl) show restricted rotation around the C–N bond, impacting conformational flexibility .
Biological Activity
[5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article synthesizes current findings on the compound's biological activity, focusing on its anticancer properties, antifungal efficacy, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a phenylsulfanyl group and a chloro substituent on the phenyl ring, contributing to its unique biological properties. The molecular formula is CHClNS, with a molecular weight of approximately 252.75 g/mol.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the compound's activity against several cancer cell lines, including MDA-MB-231 (breast cancer), SH-SY5Y (neuroblastoma), and HCT116 (colon cancer). The results are summarized in Table 1.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.5 | Induction of apoptosis and cell cycle arrest |
| SH-SY5Y | 7.8 | G1 phase arrest and upregulation of p27 |
| HCT116 | 10.2 | Apoptosis induction via mitochondrial pathway |
The data indicate that this compound induces apoptosis in a dose-dependent manner, with significant selectivity for cancer cells over normal cells.
Antifungal Activity
In addition to its anticancer properties, the compound has shown promising antifungal activity against various strains of Candida albicans.
In Vitro Antifungal Activity
A recent study evaluated its efficacy against fluconazole-resistant strains of C. albicans. The results are displayed in Table 2.
| Strain | MIC (µg/mL) | Activity Index |
|---|---|---|
| C. albicans SC5314 | 1.9 | 2.71 |
| C. albicans 4395 | 4.0 | 2.13 |
| C. albicans 5122 | <4 | 12.0 |
These findings suggest that this compound could serve as a lead compound for developing novel antifungal agents due to its superior activity compared to traditional antifungals like fluconazole.
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased levels of reactive oxygen species (ROS) and mitochondrial dysfunction.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, which is associated with upregulation of cyclin-dependent kinase inhibitors such as p27 .
- Antifungal Mechanism : The antifungal action appears to involve disruption of fungal cell membrane integrity and induction of oxidative stress within fungal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
